molecular formula C11H15N3O3 B1467287 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 1469210-34-1

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No. B1467287
CAS RN: 1469210-34-1
M. Wt: 237.25 g/mol
InChI Key: YWJGSKCIJYQMCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid involves the use of 1,3-diols with arylhydrazines .


Molecular Structure Analysis

The molecular structure of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid consists of a pyrazole ring bound to a pyrrolidine ring via a carbonyl group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .


Chemical Reactions Analysis

Pyrazole derivatives, including 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid, can undergo various chemical reactions. These include [3 + 2] cycloaddition reactions, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidation reactions .

Scientific Research Applications

Synthesis and Biological Applications of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives, including structures akin to 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid, serve as significant scaffolds in medicinal chemistry. These compounds are known for their wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their synthesis methodologies and the biological implications of their varied structural modifications have been extensively reviewed, offering insights into their versatile applicability in scientific research, particularly in the development of new therapeutic agents (Cetin, 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine, a core component of 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid, is extensively utilized in drug discovery due to its saturation and sp3-hybridization, which allow for efficient pharmacophore space exploration. The three-dimensional coverage provided by the non-planarity of the pyrrolidine ring, known as "pseudorotation," significantly contributes to the stereochemistry of molecules. This review discusses bioactive molecules characterized by the pyrrolidine ring, highlighting its influence on target selectivity and the development of novel biologically active compounds (Li Petri et al., 2021).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Research into the inhibition effects of carboxylic acids on biocatalysts like Escherichia coli and Saccharomyces cerevisiae reveals that carboxylic acids, including pyrrolidine-3-carboxylic acid derivatives, can significantly impact microbial cell membranes and internal pH. This understanding is crucial for developing strategies to engineer more robust microbial strains for the bio-production of carboxylic acids, potentially paving the way for the sustainable production of similar compounds (Jarboe et al., 2013).

Mechanism of Action

While the specific mechanism of action for 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid is not mentioned in the search results, pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name

1-(2,5-dimethylpyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-5-9(13(2)12-7)10(15)14-4-3-8(6-14)11(16)17/h5,8H,3-4,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJGSKCIJYQMCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CCC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid
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1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid
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1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid
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1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid
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1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidine-3-carboxylic acid

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